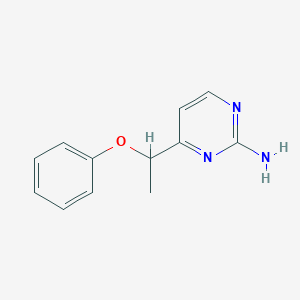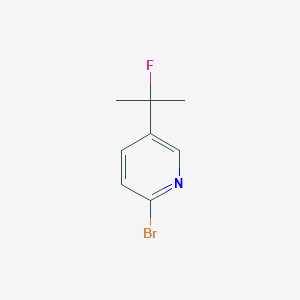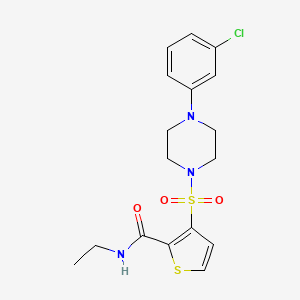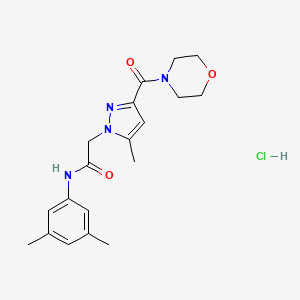![molecular formula C17H19N3O5S B2399642 2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1251609-48-9](/img/structure/B2399642.png)
2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide” is a biochemical used for proteomics research . It has a molecular formula of C18H21N3O5S and a molecular weight of 391.44 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 391.44 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources and would need to be determined experimentally.Scientific Research Applications
Pharmacological Characterization and Therapeutic Potential
The compound 2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide, due to its structural and functional properties, may have applications in pharmacological research and development, particularly in targeting opioid receptors. For example, compounds structurally related to it have been studied for their high-affinity antagonism towards κ-opioid receptors (KORs), showing potential for treating depression and addiction disorders. The pharmacological characterization of PF-04455242, a compound with a similar structure, demonstrates its selectivity and efficacy in vivo, highlighting the therapeutic potential of such compounds in treating various psychiatric conditions (Grimwood et al., 2011).
Antimicrobial and Hemolytic Activities
Research into pyridine derivatives, closely related to the chemical structure , has shown significant bioactivity, including insecticidal and antimicrobial properties. These derivatives possess moderate to strong aphidicidal activities, providing a basis for the development of new insecticides and antimicrobial agents. Such studies underline the potential of structurally similar compounds in addressing challenges in agricultural pest management and infectious disease control (Bakhite et al., 2014).
Synthesis and Evaluation of Derivatives for Biological Screening
The synthesis and subsequent biological evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have revealed their potential in antimicrobial and hemolytic activity screenings. This research pathway emphasizes the versatility of morpholine derivatives in generating compounds with significant biological activities, offering insights into their applications in developing new therapeutics (Gul et al., 2017).
Antifungal and Anticonvulsant Applications
Further applications in scientific research have been demonstrated through the design and synthesis of morpholine derivatives aimed at addressing fungal infections and seizure disorders. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown broad-spectrum antifungal activities against Candida and Aspergillus species, highlighting their potential in antifungal therapy. Additionally, new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have displayed promising anticonvulsant activities, indicating the potential for morpholine derivatives in developing new antiepileptic drugs (Bardiot et al., 2015; Kamiński et al., 2015).
properties
IUPAC Name |
2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-16(18-14-4-2-1-3-5-14)13-19-12-15(6-7-17(19)22)26(23,24)20-8-10-25-11-9-20/h1-7,12H,8-11,13H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLKUIVYIMXDAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate](/img/structure/B2399563.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2399564.png)

![3'-(4-Ethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2399567.png)


![2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2399572.png)

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)
![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)